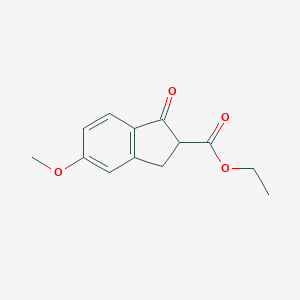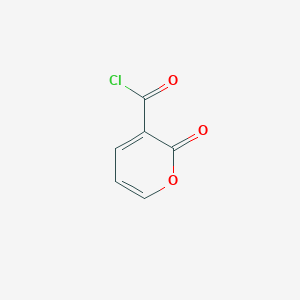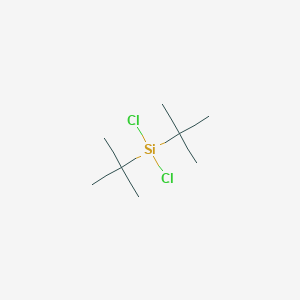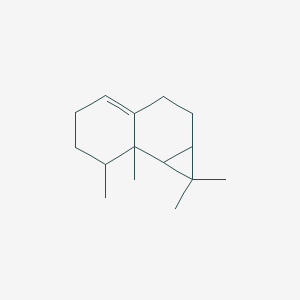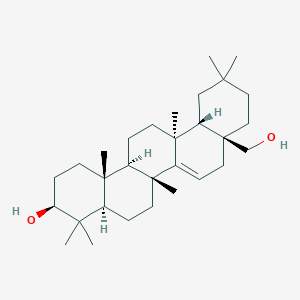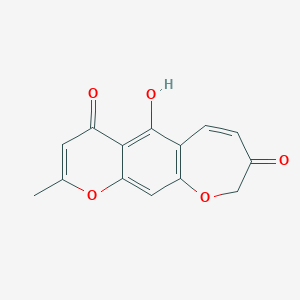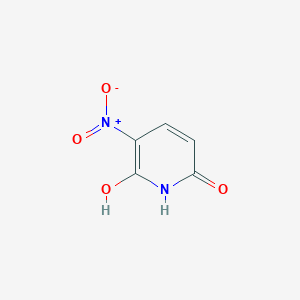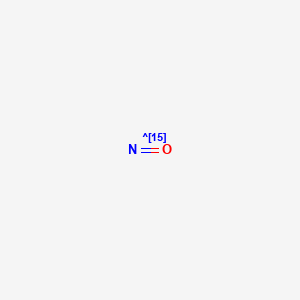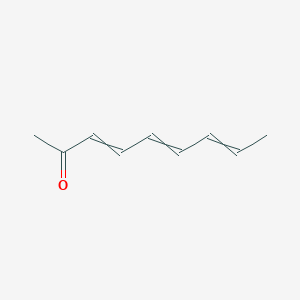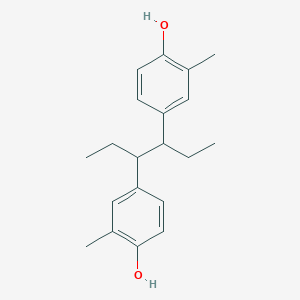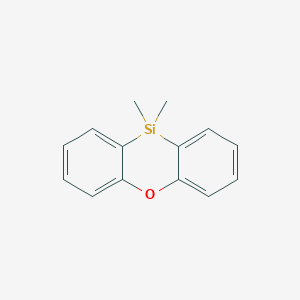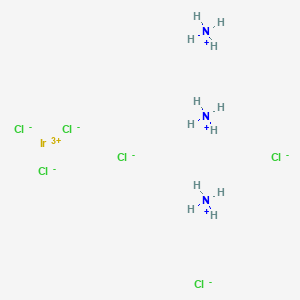
Iridate(3-), hexachloro-, triammonium, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Iridate(3-), hexachloro-, triammonium, (OC-6-11)-” is also known as Ammonium hexachloroiridate(III) hydrate . It belongs to the chemical family of halometallate salts . This chemical is used in the production of photographic emulsions and in catalytic composites in the process of converting hydrocarbons .
Molecular Structure Analysis
The molecular formula of “Iridate(3-), hexachloro-, triammonium, (OC-6-11)-” is Cl6H12IrN3. The molecular weight is 459 g/mol.Scientific Research Applications
Photocatalytic Hydrogen Evolution
Iridium(III)-based complexes, such as the one , have been shown to possess particularly interesting features, including a wide range of versatile chemical structures, unique photophysical properties, and outstanding photocatalytic capabilities . They have been used as photocatalysts/photosensitizers in systems for photocatalytic hydrogen evolution (PHE) reactions .
Near-Infrared Emitting Materials
Iridium complexes have been used in the development of near-infrared (NIR) emitting materials . These materials have various applications, including night-vision and information-secured displays, infrared signaling, optical communications, biometric identification, bio-imaging, medical diagnostics, and photodynamic therapy .
Organic Light-Emitting Diodes (OLEDs)
Phosphorescent iridium(III) complexes serve as the indispensable green and red emitters in active-matrix OLED displays due to their high luminous efficiency, excellent color tunability, and high durability .
Water Treatment
Ammonium is a common environmental pollutant discharged into wastewater. Activated carbon treated with acetic acid has been used to adsorb ammonium from water . The removal mechanism of ammonium was found to be multi-ionic and involved physical interactions with adsorption energy of 29 kJ/mol .
Bioconjugation in Ligand Binding Assays
The electrogenerated chemiluminescence (ECL) properties of Ir(III) complexes have been translated into a new generation of ECL labels for ligand binding assays .
Development of New Generation Displays
Face recognition modules based on active NIR light are carried on hundreds of millions of smartphones to improve the security level of personal privacy . Iridium complexes play a crucial role in the development of these NIR-emitting materials.
Safety and Hazards
“Iridate(3-), hexachloro-, triammonium, (OC-6-11)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may be corrosive to metals and harmful if swallowed . In case of ingestion, it is advised to call a poison center or doctor/physician . It should be stored in a corrosive resistant polypropylene container with a resistant inliner .
Mechanism of Action
Mode of Action
It’s worth noting that iridium complexes have been studied for their electrogenerated chemiluminescence (ecl) properties
Biochemical Pathways
Iridium complexes have been associated with photocatalytic hydrogen production , suggesting that they may interact with biochemical pathways related to energy production and electron transfer.
Result of Action
The potential of iridium complexes for hydrogen production suggests that they may have significant effects on cellular energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high pressure can enhance the reactivity of related compounds . .
properties
IUPAC Name |
triazanium;iridium(3+);hexachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFGYMTQWWVES-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12IrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridate(3-), hexachloro-, triammonium, (OC-6-11)- | |
CAS RN |
15752-05-3 |
Source


|
| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015752053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

